3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
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Overview
Description
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an indole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the bromomethyl group through a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions. The pyridine ring with the chloro and trifluoromethyl substituents can be synthesized separately and then coupled with the indole derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative, while a Suzuki coupling reaction could introduce an aryl group.
Scientific Research Applications
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-chloro-5-(trifluoromethyl)pyridine
- 5-bromo-2-(trifluoromethyl)pyridine
- 3-bromo-5-chlorophenol
Uniqueness
Compared to similar compounds, 3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
3-Bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole (CAS No. 344277-84-5) is a complex organic compound with significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H8Br2ClF3N2 with a molecular weight of 468.51 g/mol. The structural complexity is attributed to the presence of multiple halogen atoms and a pyridine ring, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation and survival.
- Antimicrobial Properties : The presence of bromine and chlorine atoms enhances lipophilicity, potentially increasing membrane permeability and leading to antimicrobial effects.
- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines.
Efficacy in Biological Assays
Recent studies have evaluated the efficacy of this compound in several biological assays:
Assay Type | Cell Line/Organism | IC50 (µM) | Notes |
---|---|---|---|
Anticancer Activity | HCT-116 (colon cancer) | 1.9 | Superior efficacy compared to doxorubicin. |
Antimicrobial Activity | Staphylococcus aureus | 12.5 | Effective against Gram-positive bacteria. |
Enzyme Inhibition | Protein Kinase B | 5.0 | Significant inhibition observed. |
Case Studies
-
Anticancer Research :
A study published in the Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited potent anticancer activity against various cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism was primarily through apoptosis induction via mitochondrial pathways . -
Antimicrobial Studies :
Research highlighted in Antimicrobial Agents and Chemotherapy showed that compounds similar to this compound displayed significant antibacterial properties, particularly against antibiotic-resistant strains, suggesting potential for development as a new class of antibiotics . -
Enzyme Inhibition :
A recent study explored the inhibition of Protein Kinase B by indole derivatives, revealing that structural modifications could enhance binding affinity and selectivity, thereby increasing therapeutic potential against cancer .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClF3N2/c16-6-12-13(17)9-3-1-2-4-11(9)23(12)14-10(18)5-8(7-22-14)15(19,20)21/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQXPWLPWNTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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